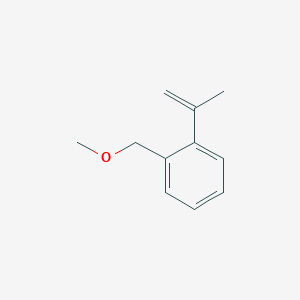![molecular formula C16H12F3N3O2S B154141 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 170569-87-6](/img/structure/B154141.png)
4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
概要
説明
Desmethyl Celecoxib is a derivative of Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. It is recognized for its anti-inflammatory properties and is often used in scientific research to explore its potential therapeutic applications . The compound is structurally similar to Celecoxib but lacks a methyl group, which may influence its pharmacological activity.
科学的研究の応用
Desmethyl Celecoxib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on COX-2 inhibition.
Biology: Investigated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
生化学分析
Biochemical Properties
4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and cellular processes involved. For example, it has been shown to have anti-inflammatory effects, likely due to its inhibition of COX-2 . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Metabolic Pathways
Given its known interaction with COX-2, it is likely involved in the arachidonic acid metabolic pathway .
準備方法
Synthetic Routes and Reaction Conditions: Desmethyl Celecoxib can be synthesized through various chemical reactions. One common method involves the Claisen condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .
Industrial Production Methods: Industrial production of Desmethyl Celecoxib typically involves optimizing the yield and purity of the compound. Techniques such as high-pressure homogenization and recrystallization are employed to enhance the solubility and bioavailability of the compound .
化学反応の分析
Types of Reactions: Desmethyl Celecoxib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
作用機序
Desmethyl Celecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2, Desmethyl Celecoxib reduces inflammation and pain. The molecular targets and pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in prostaglandin synthesis .
Similar Compounds:
Celecoxib: The parent compound, known for its selective COX-2 inhibition and anti-inflammatory properties.
2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has shown potential as an anti-tumor agent.
Celecoxib-d4: A deuterated form of Celecoxib used in pharmacokinetic studies.
Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, Desmethyl Celecoxib lacks a methyl group, which may result in different biological effects and applications .
特性
IUPAC Name |
4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLMBSDWYIIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?
A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of this compound. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.
Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?
A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




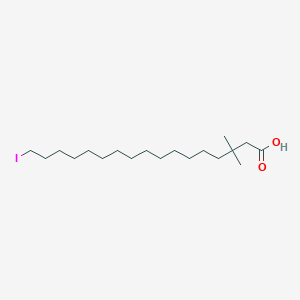

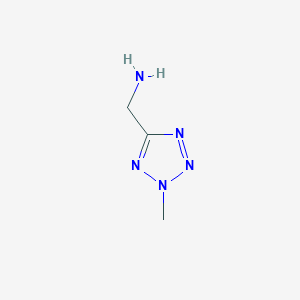
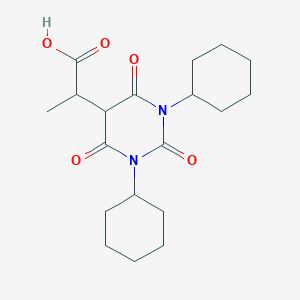
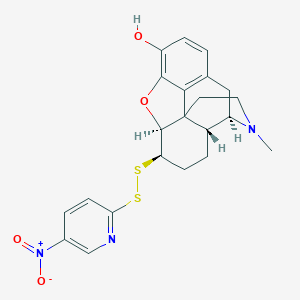
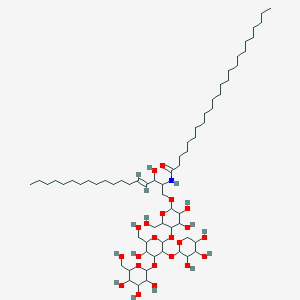

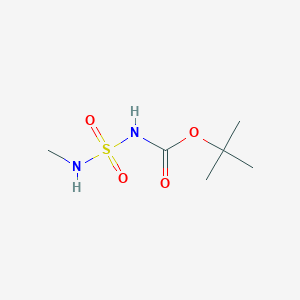

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)


